molecular formula C14H19NO B13098080 1-Methyl-3-(4-methylbenzyl)piperidin-4-one

1-Methyl-3-(4-methylbenzyl)piperidin-4-one

Cat. No.: B13098080
M. Wt: 217.31 g/mol
InChI Key: SVFCMZKKPOBABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-methylbenzyl)piperidin-4-one is an organic compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-Methyl-3-(4-methylbenzyl)piperidin-4-one typically involves several organic reactions. One common method includes the benzylation and methylation of piperidinone, followed by treatment with hydrochloric acid to obtain the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Methyl-3-(4-methylbenzyl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-3-(4-methylbenzyl)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylbenzyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and signaling cascades .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-methyl-3-[(4-methylphenyl)methyl]piperidin-4-one

InChI

InChI=1S/C14H19NO/c1-11-3-5-12(6-4-11)9-13-10-15(2)8-7-14(13)16/h3-6,13H,7-10H2,1-2H3

InChI Key

SVFCMZKKPOBABL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CN(CCC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.